Product packaging for L-760735(Cat. No.:CAS No. 188923-01-5)

L-760735

Cat. No.: B1662624
CAS No.: 188923-01-5
M. Wt: 612.0 g/mol
InChI Key: VZBKOBSSEVXFNF-QIRDZIKRSA-N
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Description

Overview of the Substance P/Neurokinin 1 Receptor System in Central Nervous System Function

The Substance P/Neurokinin 1 (NK1) receptor system is a critical signaling pathway in the nervous system. nih.gov Substance P (SP) is an undecapeptide, a small protein composed of eleven amino acids, that belongs to the tachykinin family of neuropeptides. nih.gov It functions as a key neurotransmitter and neuromodulator in both the central and peripheral nervous systems. nih.gov SP exerts its effects by binding to a family of G-protein coupled receptors (GPCRs), with its highest affinity being for the NK1 receptor (NK1R). nih.govnih.gov

The interaction between SP and the NK1R triggers a cascade of intracellular events that modulate neuronal activity. nih.gov This system is widely distributed throughout the brain and spinal cord, particularly in regions associated with pain perception, stress and anxiety responses, emotional regulation, and the vomiting reflex. nih.govnih.gov Consequently, the SP/NK1R pathway is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, mood disorders, and stress. nih.gov The upregulation of this system under certain pathological conditions has made the NK1 receptor an important therapeutic target. nih.gov

Historical Context of Neurokinin 1 Receptor Antagonist Development in Neuropsychopharmacology

The journey to develop NK1 receptor antagonists has been a multi-decade endeavor. Substance P was first identified in 1931, but it took nearly four decades for it to be purified and sequenced in the early 1970s. researchgate.net A further two decades passed before the specific receptor for Substance P, the NK1 receptor, was cloned in 1991. researchgate.net

Early research focused on developing antagonists based on the peptide structure of Substance P itself. However, these peptide-based antagonists had poor oral bioavailability and limited ability to cross the blood-brain barrier, restricting their therapeutic utility. A major breakthrough occurred in 1991 with the discovery of the first non-peptide NK1 receptor antagonist, CP-96,345, by researchers at Pfizer. researchgate.net This discovery ignited a flurry of research activity within numerous pharmaceutical companies throughout the 1990s and 2000s to develop potent, selective, and orally active non-peptide NK1 receptor antagonists. researchgate.net

This intense period of drug discovery culminated in the approval of the first NK1 receptor antagonist, aprepitant (B1667566), by the U.S. Food and Drug Administration (FDA) in 2003. researchgate.net Its primary indication was for the prevention of chemotherapy-induced nausea and vomiting (CINV), a clinical area where the role of Substance P is well-established. patsnap.comnih.gov The success of aprepitant validated the NK1 receptor as a viable drug target and paved the way for the development of other agents in this class. nih.govnih.gov

Positioning of L-760735F Hydrochloride within the Landscape of Selective Neurokinin 1 Receptor Antagonists

L-760735F Hydrochloride, identified by the Unique Ingredient Identifier (UNII) E4C3XGZ4U7, emerged from the intensive research and development efforts of the 1990s. Developed by Merck, it is a potent, selective, and orally active non-peptide NK1 receptor antagonist. tocris.commedchemexpress.com In preclinical studies, L-760735 demonstrated high affinity for the human NK1 receptor, with an IC50 value of 0.19 nM, and showed high selectivity (over 300-fold) for the NK1 receptor compared to NK2 and NK3 receptors. tocris.comrndsystems.combiocrick.com

Unlike the first-generation approved antagonists, which were primarily developed for antiemetic purposes, this compound was extensively investigated for its potential in other CNS disorders. Preclinical research provided evidence for its anxiolytic- and antidepressant-like effects. tocris.comrndsystems.combiocrick.com For example, studies in gerbils showed that this compound could inhibit conditioned fear responses and increase social interaction, behaviors predictive of anxiolytic activity. biocrick.comnih.gov Further research in animal models of depression suggested that this compound could counteract certain stress-induced behavioral changes. biocrick.com

This compound thus represents a key research tool that helped to explore the broader therapeutic potential of NK1 receptor antagonism beyond emesis. Its investigation in models of anxiety and depression contributed significantly to the understanding that blocking the Substance P pathway could modulate mood and fear circuits in the brain. nih.gov While not commercialized for these indications, the preclinical data generated with this compound and similar compounds provided a strong rationale for the continued investigation of NK1 receptor antagonists in neuropsychiatric disorders.

Table 1: Chemical and Pharmacological Profile of L-760735F Hydrochloride

Property Value
UNII E4C3XGZ4U7
Chemical Name 5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl-N,N-dimethyl-1H-1,2,3-triazole-4-methanamine hydrochloride tocris.com
Molecular Formula C26H28F7N5O2.HCl tocris.comrndsystems.com
Molecular Weight 611.98 g/mol tocris.comrndsystems.com
Mechanism of Action Selective Neurokinin 1 (NK1) Receptor Antagonist tocris.commedchemexpress.com
Reported Preclinical Effects Anxiolytic-like, Antidepressant-like tocris.commedchemexpress.com
Human NK1 IC50 0.19 nM tocris.combiocrick.com

Table 2: Compound Names Mentioned in this Article | Compound Name | Class / Role | | :--- | :--- | | L-760735F Hydrochloride | Selective Neurokinin 1 Receptor Antagonist | | Substance P | Neuropeptide, Endogenous ligand for NK1 receptor | | Aprepitant | The first FDA-approved NK1 Receptor Antagonist | | Fosaprepitant | Intravenous prodrug of aprepitant | | CP-96,345 | Early, pivotal non-peptide NK1 Receptor Antagonist | | Diazepam | Benzodiazepine anxiolytic used as a comparator in preclinical studies biocrick.comnih.gov | | Fluoxetine | Selective Serotonin (B10506) Reuptake Inhibitor (SSRI) used as a comparator in preclinical studies biocrick.comnih.gov | | Venlafaxine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) used as a comparator in preclinical studies nih.gov |] |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H29ClF7N5O2 B1662624 L-760735 CAS No. 188923-01-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28F7N5O2.ClH/c1-15(17-10-18(25(28,29)30)12-19(11-17)26(31,32)33)40-24-23(16-4-6-20(27)7-5-16)38(8-9-39-24)14-22-21(13-37(2)3)34-36-35-22;/h4-7,10-12,15,23-24H,8-9,13-14H2,1-3H3,(H,34,35,36);1H/t15-,23+,24-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBKOBSSEVXFNF-QIRDZIKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNN=C3CN(C)C)C4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNN=C3CN(C)C)C4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClF7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30430977
Record name 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)4-(5-(dimethyl-amino)methyl-1,2,3-triazol-4-yl)methyl-3-(S)-(4-fluorophenyl)morpholine HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188923-01-5
Record name L-760735F hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188923015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)4-(5-(dimethyl-amino)methyl-1,2,3-triazol-4-yl)methyl-3-(S)-(4-fluorophenyl)morpholine HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-760735F HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4C3XGZ4U7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of L 760735f Hydrochloriode

Specificity and Binding Characteristics for the Neurokinin 1 Receptor

L-760735F Hydrochloride demonstrates a high degree of specificity and binding affinity for the human NK1 receptor. In vitro studies have established its potent antagonist activity, with a reported half-maximal inhibitory concentration (IC50) of 0.19 nM for the human NK1 receptor. tocris.commeliordiscovery.comnih.gov This high affinity is coupled with remarkable selectivity, as the compound is over 300-fold more selective for the human NK1 receptor compared to the human neurokinin 2 (NK2) and neurokinin 3 (NK3) receptors. meliordiscovery.comnih.gov This selectivity is crucial for minimizing off-target effects and for precisely dissecting the role of the NK1 receptor in various biological processes. The compound's human-like NK1 receptor pharmacology has been noted in species such as the gerbil, making it a relevant tool for preclinical modeling. nih.gov

The tachykinin family of neuropeptides, which includes substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), exhibit preferential binding to their respective receptors. nih.gov SP displays the highest affinity for the NK1 receptor, making the antagonistic properties of L-760735F Hydrochloride particularly relevant to pathways mediated by this peptide. nih.gov

Table 1: Binding Affinity of L-760735F Hydrochloride for Human Neurokinin Receptors

Receptor IC50 (nM) Selectivity vs. NK1
Human NK1 0.19 -
Human NK2 > 57 > 300-fold
Human NK3 > 57 > 300-fold

Data sourced from publicly available research findings. meliordiscovery.comnih.gov

Mechanism of Neurokinin 1 Receptor Antagonism by L-760735F Hydrochloride

L-760735F Hydrochloride functions as a competitive antagonist at the NK1 receptor, effectively blocking the binding of substance P and thereby inhibiting its downstream signaling effects. nih.govyoutube.com The molecular mechanism underlying this antagonism is believed to involve the occupation of the orthosteric binding pocket of the NK1 receptor. This binding site is a largely hydrophobic cleft situated between the transmembrane helices of the receptor. nih.gov

While the precise crystal structure of L-760735F Hydrochloride complexed with the NK1 receptor is not publicly available, studies of other non-peptide NK1 receptor antagonists provide significant insights. These antagonists bind within this hydrophobic pocket, and in some cases, induce a conformational change in the receptor. nih.gov For instance, some clinically used antagonists create an inter-helical hydrogen-bonding network, which contributes to their insurmountable antagonism. nih.gov This suggests that L-760735F Hydrochloride likely physically obstructs the binding of substance P, preventing the conformational changes in the receptor necessary for signal transduction. Upon binding of substance P, the NK1 receptor is internalized via a clathrin-dependent mechanism into endosomes. jneurology.com By blocking the initial binding of substance P, L-760735F Hydrochloride can inhibit this receptor internalization process. nih.gov

Receptor Occupancy and Downstream Signaling Pathways in Preclinical Models

The in vivo efficacy of L-760735F Hydrochloride is directly related to its ability to occupy NK1 receptors in the central nervous system. Preclinical studies have utilized receptor occupancy as a key pharmacodynamic marker to correlate drug exposure with biological effects. meliordiscovery.comnih.gov In vivo receptor occupancy assays are designed to quantify the percentage of target receptors engaged by a drug candidate after administration. meliordiscovery.com

A study in gerbils demonstrated that pretreatment with L-760735F Hydrochloride at a dose of 3 mg/kg effectively inhibited stress-induced NK1 receptor internalization in the basolateral amygdala. nih.gov This inhibition of receptor endocytosis serves as a functional marker of receptor occupancy and antagonism of substance P activity in a critical brain region associated with fear and anxiety. nih.gov

The antagonism of the NK1 receptor by L-760735F Hydrochloride leads to modulation of downstream signaling pathways. In vivo electrophysiological studies in guinea pigs have shown that administration of L-760735F (3 mg/kg) resulted in an increase in the neuronal firing rate in the dorsal raphe nucleus (DRN). nih.gov Further investigation revealed that this effect was likely mediated by an action in the lateral habenula (LHb), leading to increased metabolic activity in the cingulate cortex, amygdala, LHb, and DRN. nih.gov

The activation of G-protein coupled receptors like the NK1 receptor can influence intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. While direct studies on the effect of L-760735F Hydrochloride on these specific pathways are not extensively detailed in the available literature, the modulation of neuronal activity strongly suggests an impact on these or related signaling networks. The PI3K-Akt-mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its activity can be influenced by G-protein coupled receptors. nih.govresearchgate.net Similarly, the ERK pathway is involved in a wide range of cellular processes, and its activation can be triggered by various extracellular stimuli, including neuropeptides. The observed effects of L-760735F Hydrochloride on neuronal function are consistent with a modulation of these fundamental signaling pathways downstream of NK1 receptor blockade.

Table 2: Preclinical Effects of L-760735F Hydrochloride

Preclinical Model Dose Key Finding Reference
Gerbil 3 mg/kg Inhibited stress-induced NK1 receptor internalization in the basolateral amygdala. nih.gov
Guinea Pig 3 mg/kg Increased neuronal firing rate in the dorsal raphe nucleus. nih.gov
Guinea Pig 3 mg/kg Increased metabolic activity in the cingulate cortex, amygdala, lateral habenula, and dorsal raphe nucleus. nih.gov

Neurobiological and Neurochemical Effects of L 760735f Hydrochloriode

Modulation of Monoaminergic Neurotransmission

Monoaminergic systems, which include serotonin (B10506) (5-HT) and norepinephrine (B1679862) (noradrenaline), are crucial for regulating mood, arousal, and stress responses. researchgate.net L-760735F Hydrochloride has been shown to significantly modulate the activity of these systems, primarily through its antagonism of NK1 receptors in key brain regions.

Impact on Burst Firing of Monoamine Neurons in the Locus Coeruleus

The locus coeruleus (LC) is the principal site of noradrenergic neurons in the brain, and its firing patterns, characterized by tonic (sustained) and phasic (burst) activity, are critical for arousal, attention, and stress responses. nih.govnih.govbiorxiv.org While direct studies on the specific impact of L-760735F Hydrochloride on the burst firing of LC neurons are limited, research on NK1 receptor antagonists provides insights into its modulatory role.

Experimental ConditionEffect of NK1 Receptor Antagonist on Locus Coeruleus (LC)Reference
Basal Firing RateNo significant modification of noradrenaline neuron firing rate. ovid.comnih.gov
α2-adrenoceptor Agonist (clonidine) ChallengeAttenuated the inhibitory action of the agonist on noradrenaline neuronal firing. ovid.comnih.gov
NK1 Receptor PresenceHigh levels of NK1 receptors are found on noradrenergic neurons in the LC. pnas.org

Effects on Dorsal Raphe Neuronal Activity

The dorsal raphe nucleus (DRN) is the primary source of serotonergic projections to the forebrain and plays a pivotal role in the regulation of mood and anxiety. pnas.org L-760735F Hydrochloride has been demonstrated to enhance the activity of neurons in the DRN.

In vivo electrophysiological studies in guinea pigs revealed that the administration of L-760735F caused a significant increase in the firing rate of DRN neurons. nih.govnih.gov Interestingly, this effect does not appear to be mediated by a direct action of the compound on the DRN itself. nih.gov Further investigation pointed towards the lateral habenula (LHb) as a key site of action. Local application of L-760735F into the LHb was found to increase the firing rate of DRN neurons, suggesting that the effects of the NK1 antagonist may be mediated by the disinhibition of forebrain structures that project to the raphe via a habenulo-raphe pathway. nih.gov This increase in serotonergic neuronal activity is a key finding, as it mirrors the effects of some established antidepressant medications, although through a distinct mechanism that does not involve 5-HT1A autoreceptor desensitization. pnas.orgnih.govnih.gov

Compound/ConditionEffect on Dorsal Raphe Nucleus (DRN)Likely MechanismReference
L-760735F (systemic administration)Increased neuronal firing rate.Indirect action, likely via the lateral habenula. nih.govnih.gov
L-760735F (direct application to DRN)No direct effect on neuronal firing.N/A nih.gov
L-760735F (application to lateral habenula)Increased firing rate of DRN neurons.Disinhibition of forebrain structures projecting to the raphe. nih.gov

Regulation of Amygdala Circuitry and Stress Responses

The amygdala is a critical brain region for processing emotions, particularly fear and anxiety, and for orchestrating the body's response to stress. nih.gov The NK1 receptor and its ligand, Substance P, are highly expressed in the amygdala and are implicated in its function. nih.gov

Influence on Stress-Induced Neurokinin 1 Receptor Internalization in the Basolateral Amygdala

Under conditions of stress, Substance P is released in the amygdala, leading to the activation and subsequent internalization of NK1 receptors. This process is a cellular marker of receptor activation and is believed to play a role in the neuroplastic changes that underlie stress-related disorders. Research has shown that the Substance P antagonist L-760,735 can inhibit this stress-induced internalization of NK1 receptors within the basolateral amygdala. This finding provides direct evidence that L-760735F Hydrochloride can modulate the cellular response to stress at the level of the amygdala.

Amygdala-Mediated Behavioral Responses to Neurokinin 1 Receptor Antagonism

The modulation of amygdala circuitry by L-760735F Hydrochloride translates into observable behavioral effects. In preclinical studies, this compound has demonstrated anxiolytic-like properties.

In a study using a conditioned fear model in gerbils, L-760735F was found to inhibit fear responses. nih.gov Specifically, it abolished foot drumming, an alarm signal mediated by the release of Substance P in brain circuits involving the amygdala. nih.gov This effect was comparable to that of diazepam and was also achieved by lesions of the basolateral and lateral nuclei of the amygdala, further underscoring the amygdala-dependent nature of this behavioral response. nih.gov

Furthermore, other NK1 receptor antagonists have been shown to have significant anxiolytic effects in the social interaction test in rats, a model sensitive to amygdala function. nih.gov These findings collectively suggest that by blocking NK1 receptors in the amygdala, L-760735F Hydrochloride can attenuate fear and anxiety-related behaviors.

Behavioral TestEffect of L-760735F / NK1 AntagonistImplication for Amygdala-Mediated BehaviorReference
Conditioned Fear (Gerbils)Inhibited fear conditioning and abolished foot drumming (an alarm response).Reduces fear responses mediated by amygdala circuits. nih.gov
Social Interaction Test (Rats)Showed significant anxiolytic effects.Decreases anxiety in social situations, a behavior influenced by the amygdala. nih.gov

Interactions with Other Neurotransmitter Systems

The neurobiological effects of L-760735F Hydrochloride are not limited to the monoaminergic systems but also involve interactions with other major neurotransmitter systems, including the GABAergic and glutamatergic systems. These interactions are often indirect, resulting from the modulation of neuronal circuits where multiple neurotransmitters are at play.

Conversely, NK1 receptor activation can also lead to an increase in the release of glutamate (B1630785), the main excitatory neurotransmitter. nih.gov This is thought to occur through the activation of presynaptic excitatory neurons. nih.gov By blocking NK1 receptors, L-760735F could therefore decrease glutamate release, which may contribute to its neuroprotective and mood-stabilizing effects. The interplay between Substance P, NK1 receptors, GABA, and glutamate is complex and can vary depending on the specific brain region and neuronal populations involved. nih.govnih.gov

Furthermore, the influence of L-760735F on the locus coeruleus and dorsal raphe nucleus highlights a significant interaction with the noradrenergic and serotonergic systems, respectively. ovid.comnih.govpnas.org The compound's ability to modulate the responsiveness of noradrenergic neurons and increase the firing of serotonergic neurons indicates a complex interplay between the Substance P/NK1 system and the monoamine systems that are central to mood regulation. ovid.comnih.govpnas.org There is also evidence of interactions between the cholinergic and noradrenergic systems, which could be indirectly influenced by NK1 receptor antagonism. nih.gov

Behavioral Pharmacology and Preclinical Efficacy of L 760735f Hydrochloriode

Anxiolytic Actions in Animal Models

The anxiolytic potential of L-760735F Hydrochloride has been investigated in various animal models that are sensitive to clinically effective anxiolytic drugs. These models are designed to elicit anxiety-like behaviors that can be modulated by pharmacological interventions.

Evaluation in Social Interaction Test Paradigms

The social interaction test is a widely utilized paradigm to assess anxiety-like behavior in rodents. researchgate.netnih.govnih.gov This test is predicated on the principle that rodents, being social animals, will interact with one another, and this interaction is reduced in anxiogenic situations, such as a brightly lit and unfamiliar environment. nih.gov Anxiolytic compounds typically increase the duration of social interaction in such aversive conditions. nih.govnih.gov

Studies have demonstrated the anxiolytic effects of substance P (NK1) receptor antagonists in the social interaction test. researchgate.net Specifically, research on L-760735F Hydrochloride has been conducted in gerbils, a species that also exhibits social behaviors sensitive to anxiolytic agents. researchgate.net These investigations have shown that L-760735F Hydrochloride can increase social interaction, an effect indicative of anxiolytic activity. researchgate.net The table below summarizes the conceptual basis of the social interaction test.

Test ParameterDescriptionInterpretation of Anxiolytic Effect
Social Interaction Time The duration of active social behaviors (e.g., sniffing, following, grooming) between two unfamiliar animals in a novel and often aversive (e.g., brightly lit) environment. nih.govAn increase in the time spent in social interaction is indicative of a reduction in anxiety-like behavior. nih.govnih.gov
Locomotor Activity The total distance traveled by the animal during the test. This is measured to ensure that the effects on social interaction are not a byproduct of general hyperactivity.No significant change in locomotor activity alongside increased social interaction suggests a specific anxiolytic effect.

Inhibition of Neonatal Vocalizations in Guinea-pigs

Maternal separation in guinea pig pups elicits a distinct pattern of distress vocalizations, which are considered a reliable measure of anxiety and can be attenuated by anxiolytic and antidepressant medications. nih.govdoi.org This model is particularly relevant for studying the neurobiology of attachment and the effects of compounds on separation-induced anxiety. ufrgs.brufrgs.br

Research has specifically implicated the amygdala, a key brain region in processing fear and anxiety, as a site of action for the anxiolytic effects of substance P antagonists in this model. nih.gov A study involving the direct administration of L-760735F Hydrochloride into the basolateral amygdala of guinea pig pups demonstrated a significant attenuation of separation-induced vocalizations. nih.gov The peak of these vocalizations typically occurs within the first 5-10 minutes following maternal separation. nih.gov The focal injection of L-760735F into the amygdala effectively reduced these distress calls, providing strong evidence for its anxiolytic properties being mediated, at least in part, through this brain region. nih.gov

Animal ModelBehavioral MeasureEffect of L-760735F Hydrochloride
Maternally Separated Guinea Pig Pups Ultrasonic Distress VocalizationsAttenuation of vocalizations following intra-amygdala administration. nih.gov

Antidepressant-like Effects in Preclinical Models of Affective Disorders

The potential of L-760735F Hydrochloride as an antidepressant has been explored through various preclinical models, revealing a unique mechanism of action compared to conventional antidepressant treatments.

Assessment of Distinct Mechanisms for Antidepressant Activity

L-760735F Hydrochloride exerts its effects by blocking the substance P (NK1) receptor, a mechanism distinct from the monoamine reuptake inhibition of classic antidepressants like selective serotonin (B10506) reuptake inhibitors (SSRIs). nih.govresearchgate.net Electrophysiological studies in guinea pigs have shown that L-760735F increases the firing rate of neurons in the dorsal raphe nucleus (DRN), a primary source of serotonin in the forebrain. nih.govresearchgate.net This effect is thought to be mediated by the disinhibition of forebrain structures that project to the DRN, such as the lateral habenula (LHb). nih.govresearchgate.net

Furthermore, administration of L-760735F has been shown to increase metabolic activity, as measured by glucose utilization, in brain regions associated with stress and emotion, including the cingulate cortex, amygdala, LHb, and DRN. nih.gov These findings suggest that L-760735F modulates key neural circuits implicated in depression through a mechanism that does not directly involve serotonin transporters. nih.govresearchgate.net

Mechanism of ActionEffect of L-760735F Hydrochloride
NK1 Receptor Blockade Antagonism of substance P at the NK1 receptor. nih.gov
Dorsal Raphe Nucleus (DRN) Activity Increased neuronal firing rate. nih.govresearchgate.net
Brain Metabolic Activity Increased glucose utilization in the cingulate cortex, amygdala, lateral habenula, and DRN. nih.gov

Comparative Studies with Conventional Antidepressant Treatments

Comparative studies have highlighted both similarities and differences between L-760735F Hydrochloride and conventional antidepressants. Chronic treatment with both L-760735F and the tricyclic antidepressant imipramine (B1671792) has been shown to induce burst firing of neurons in the locus coeruleus, a region rich in noradrenergic neurons. nih.gov However, unlike imipramine, chronic L-760735F treatment does not lead to a functional desensitization of somatic alpha-2 adrenoceptors, indicating a dissociable mechanism of action. nih.gov

In a model of chronic psychosocial stress in tree shrews, which leads to depressive-like behaviors and neurobiological changes, chronic treatment with L-760735F was as effective as the tricyclic antidepressant clomipramine (B1669221) in reversing a stress-induced decrease in the proliferation of granule precursor cells in the dentate gyrus of the hippocampus. doi.org

Comparison with Conventional AntidepressantsL-760735F HydrochlorideImipramine (Tricyclic)Fluoxetine (SSRI)Clomipramine (Tricyclic)
Locus Coeruleus Neuronal Firing Induces burst firing with chronic treatment. nih.govInduces burst firing with chronic treatment. nih.govNot directly compared in the same study.Not directly compared in the same study.
Alpha-2 Adrenoceptor Desensitization No functional desensitization. nih.govCauses functional desensitization. nih.govNot applicable.Not applicable.
Hippocampal Neurogenesis (in stressed animals) Reverses stress-induced decrease in cell proliferation. doi.orgNot directly compared in the same study.Not directly compared in the same study.Reverses stress-induced decrease in cell proliferation. doi.org

Antinociceptive Properties and Pain Modulation

Antinociception refers to the reduction of the perception of a painful stimulus. The central nervous system possesses endogenous pain modulatory pathways that can either inhibit or facilitate the transmission of nociceptive signals. doi.org These pathways involve various brain regions and neurotransmitter systems. doi.org

Effects on Circadian Rhythms and Locomotor Activity in Hamsters

Research into the effects of L-760735F Hydrochloride and its parent compound, L-760735, has provided insights into the role of the neurokinin-1 receptor in the regulation of circadian biology and associated physical activity. Studies utilizing golden hamsters, a common model for circadian rhythm research, have been instrumental in this area.

Detailed Research Findings

Studies have indicated that neurokinin-1 receptor antagonists can influence the circadian regulation of locomotor activity in golden hamsters. nih.gov The suprachiasmatic nucleus (SCN) of the hypothalamus, the principal pacemaker for circadian rhythms in mammals, is a key site of action for factors that modulate these rhythms. nih.govnih.gov The activity of the SCN is known to be influenced by various neurotransmitters, and the blockade of neurokinin-1 receptors can alter the response of the circadian system to certain stimuli.

While specific data tables on the dose-response relationship of L-760735F Hydrochloride on locomotor activity and the precise magnitude of phase shifts in circadian rhythms in hamsters are not publicly available in the reviewed literature, the existing research establishes a clear link between NK1 receptor antagonism and the modulation of these functions. For instance, research on other compounds and stimuli in hamsters has demonstrated that locomotor activity itself can act as a nonphotic zeitgeber (a time cue for the biological clock), capable of inducing significant phase shifts in circadian rhythms. nih.gov This highlights the intricate relationship between activity and the internal clock, a relationship that can be modulated by compounds like L-760735F Hydrochloride.

Chronic exposure to different light-dark cycles has been shown to affect depressive symptoms and locomotor activity in rodents, further underscoring the sensitivity of these behaviors to environmental and pharmacological manipulation. umoncton.ca While direct data for L-760735F Hydrochloride is limited, the broader context of neurokinin-1 receptor antagonist research suggests a mechanism by which this compound could exert its effects. For example, another NK1 receptor antagonist, aprepitant (B1667566), has been shown to attenuate locomotor activation induced by psychostimulants in mice. nih.gov

Interactive Data Tables:

Due to the absence of specific quantitative data in the public domain from preclinical studies on L-760735F Hydrochloride in hamsters, the following tables are presented as illustrative examples based on the type of data typically collected in such research. The values presented are hypothetical and for demonstrative purposes only.

Table 1: Hypothetical Phase-Shifting Effects of L-760735F Hydrochloride on Wheel-Running Activity Rhythm in Golden Hamsters

Treatment GroupAdministration Time (Zeitgeber Time)Mean Phase Shift (hours)Standard Deviation
Vehicle ControlZT 6-0.20.3
L-760735F HCl (Low Dose)ZT 6+1.50.5
L-760735F HCl (High Dose)ZT 6+2.80.7
Vehicle ControlZT 14+0.10.2
L-760735F HCl (Low Dose)ZT 14-1.20.4
L-760735F HCl (High Dose)ZT 14-2.50.6

Table 2: Hypothetical Effects of L-760735F Hydrochloride on Total Locomotor Activity in Golden Hamsters

Treatment GroupTotal Wheel Revolutions (24h)Percent Change from Vehiclep-value
Vehicle Control8500N/AN/A
L-760735F HCl (Low Dose)7200-15.3%<0.05
L-760735F HCl (Mid Dose)6100-28.2%<0.01
L-760735F HCl (High Dose)4800-43.5%<0.001

Methodological Approaches in Preclinical Investigations of L 760735f Hydrochloriode

Selection and Application of Animal Models in Neurokinin 1 Receptor Research

The investigation of NK1 receptor antagonists like L-760735F Hydrochloride relies heavily on the use of well-characterized animal models that can effectively translate to human conditions. The choice of species is critical, as interspecies differences in the distribution and function of NK1 receptors can significantly impact experimental outcomes. nih.gov

Rodent models, particularly rats and mice, are foundational in NK1 receptor research due to their well-understood genetics, physiology, and the availability of a wide array of research tools. nih.govnih.gov

Rats: Wistar and Sprague-Dawley rats are commonly used in studies of neuroinflammation and pain, where NK1 receptor antagonists are evaluated for their efficacy. nih.govnih.gov For instance, in models of spinal cord injury in Wistar rats, the administration of an NK1 receptor antagonist was investigated for its ability to mitigate secondary injury processes like edema and inflammation. nih.gov Rat models are also pivotal in behavioral pharmacology, including studies on anxiety and stress, where the role of the NK1 receptor in the amygdala is of particular interest. ntu.edu.tw Furthermore, rat models of epilepsy, such as the intra-amygdala kainic acid model, are employed to study the anticonvulsant effects of various compounds. nih.govjournalaim.com

Mice: Mice, including transgenic and knockout strains, have been instrumental in dissecting the specific role of the NK1 receptor. nih.govnih.gov Studies involving mice have explored the role of NK1 receptor antagonists in immune-mediated inflammatory responses in the airways. nih.gov The intra-amygdala kainic acid model of temporal lobe epilepsy has also been adapted for mice to test the efficacy of novel therapeutic agents. frontiersin.org

While less common than rodent models, non-rodent species offer unique advantages in NK1 receptor research, often due to a closer physiological or neuroanatomical resemblance to humans in specific systems.

Guinea-pigs: The guinea-pig brain is a valuable model for studying the effects of NK1 receptor antagonists.

Non-human primates: Studies on non-human primate brain tissue have been used to investigate the role of the NK1 receptor in neuroinflammatory processes associated with infections. nih.gov

Animal ModelSpecies/StrainResearch Application in NK1 Receptor Studies
RatWistar, Sprague-DawleyNeuroinflammation, Spinal Cord Injury, Epilepsy, Anxiety nih.govnih.govnih.gov
MouseVarious, including nu/nuImmune Response, Epilepsy nih.govfrontiersin.org
Non-human PrimateNot specifiedNeuroinflammation, Infectious Disease nih.gov

In Vivo Pharmacological Techniques

In vivo techniques are indispensable for understanding the physiological and behavioral effects of L-760735F Hydrochloride within a living organism. These methods allow for the direct assessment of the compound's interaction with the NK1 receptor in a complex biological system.

The amygdala, a key brain region in processing emotions like fear and anxiety, is a significant target for NK1 receptor research. Direct microinjection of substances into the amygdala allows for the precise investigation of the local effects of compounds like L-760735F Hydrochloride.

This technique involves the stereotaxic implantation of a guide cannula into the specific nucleus of the amygdala, such as the basolateral amygdala. ntu.edu.twjournalaim.comfrontiersin.org Following a recovery period, a microinjection needle is inserted through the guide cannula to deliver a precise volume of the substance of interest. ntu.edu.tw This method has been used to administer agents that induce seizures, such as kainic acid, to create animal models of epilepsy. nih.govjournalaim.comfrontiersin.org It is also employed to deliver therapeutic agents directly to the amygdala to assess their effects on behavior and neuronal activity. ntu.edu.twnih.gov

The protein c-Fos, the product of the proto-oncogene c-fos, is widely used as a marker for neuronal activation in response to various stimuli. nih.govbiorxiv.org The expression of c-Fos can be detected using immunohistochemistry, allowing researchers to map which brain regions and cell types are activated following a specific event or pharmacological intervention. nih.gov

In the context of NK1 receptor research, assessing c-Fos expression can reveal the downstream effects of receptor blockade by L-760735F Hydrochloride. For example, studies have shown that stressful stimuli lead to increased c-Fos expression in brain regions like the medial prefrontal cortex. nih.govbiorxiv.org Research has also demonstrated c-Fos expression in glial cells, not just neurons, in response to stress. nih.govbiorxiv.org The pattern of c-Fos expression can provide insights into the neural circuits modulated by NK1 receptor antagonism. nih.gov

TechniqueDescriptionApplication in NK1 Receptor Research
Intra-amygdala InjectionStereotaxic delivery of substances directly into the amygdala.To study the role of the amygdaloid NK1 receptors in models of epilepsy and anxiety. ntu.edu.twnih.govjournalaim.comfrontiersin.orgnih.gov
c-Fos ImmunohistochemistryDetection of the c-Fos protein as a marker of neuronal and glial cell activation.To map brain regions and circuits affected by NK1 receptor modulation. nih.govbiorxiv.orgnih.gov

In Vitro Assays for Receptor Functionality and Ligand Binding

In vitro assays are crucial for characterizing the fundamental interaction between L-760735F Hydrochloride and the NK1 receptor at the molecular level. These cell-based and tissue-based assays provide quantitative data on the compound's affinity, selectivity, and functional effects on the receptor.

Ligand Binding Assays: These assays measure the ability of a compound to bind to the NK1 receptor. Typically, a radiolabeled ligand known to bind to the receptor is incubated with a preparation of cells or tissues expressing the receptor. The displacement of the radiolabeled ligand by the test compound (L-760735F Hydrochloride) is then measured to determine its binding affinity (Ki).

Functional Assays: These assays assess the functional consequences of the compound binding to the receptor. For NK1 receptor antagonists, this often involves measuring the inhibition of the intracellular signaling cascade normally activated by the endogenous ligand, Substance P. Common readouts include changes in intracellular calcium levels or the production of second messengers like inositol (B14025) phosphate.

These in vitro methods are essential for the initial screening and characterization of novel NK1 receptor antagonists and for confirming their mechanism of action before proceeding to more complex and resource-intensive in vivo studies.

Q & A

Q. Advanced Research Focus

  • Detailed Experimental Protocols : Specify equipment models (e.g., Bruker AVANCE III HD 400 MHz), batch numbers of reagents, and environmental conditions (humidity, light exposure).
  • Negative Controls : Include stability tests under varying pH/temperature.
  • Collaborative Validation : Share samples with independent labs for cross-verification.
    Journals like Beilstein Journal of Organic Chemistry mandate strict reproducibility criteria for peer review .

What computational tools are effective for predicting UNII-E4C3xgz4U7’s physicochemical properties?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Predict solubility and logP values (e.g., using GROMACS).
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  • QSAR Models : Relate structural motifs to bioactivity using databases like ChEMBL.
    Validate predictions with experimental data and disclose software versions/parameters in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.